molecular formula C18H21ClN2O B5886728 1-(4-Chlorophenyl)-4-[(4-methoxyphenyl)methyl]piperazine

1-(4-Chlorophenyl)-4-[(4-methoxyphenyl)methyl]piperazine

Cat. No.: B5886728
M. Wt: 316.8 g/mol
InChI Key: JERSUXAZMQUQSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-4-[(4-methoxyphenyl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine compounds are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents. This particular compound features a 4-chlorophenyl group and a 4-methoxyphenylmethyl group attached to the piperazine ring, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-4-[(4-methoxyphenyl)methyl]piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzyl chloride and 4-methoxybenzyl chloride.

    Nucleophilic Substitution: The piperazine ring is introduced through a nucleophilic substitution reaction. This involves reacting piperazine with 4-chlorobenzyl chloride and 4-methoxybenzyl chloride under suitable conditions, such as in the presence of a base like sodium hydroxide or potassium carbonate.

    Reaction Conditions: The reaction is typically carried out in an organic solvent, such as dichloromethane or toluene, at elevated temperatures (e.g., 80-100°C) to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated process control systems.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-4-[(4-methoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This may lead to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where the chlorine or methoxy groups are replaced by other functional groups. Common reagents for substitution include halogens, nucleophiles, and electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., bromine, iodine), nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides).

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, substituted piperazines.

Scientific Research Applications

1-(4-Chlorophenyl)-4-[(4-methoxyphenyl)methyl]piperazine has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmacologically active agents, including antipsychotics, antidepressants, and anxiolytics.

    Biological Studies: It is employed in biological studies to investigate its effects on neurotransmitter systems, receptor binding, and enzyme inhibition.

    Chemical Research: The compound is used in chemical research to study its reactivity, stability, and interactions with other molecules.

    Industrial Applications: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-4-[(4-methoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. These may include:

    Receptor Binding: The compound may bind to various receptors in the central nervous system, such as serotonin, dopamine, and adrenergic receptors, modulating their activity.

    Enzyme Inhibition: It may inhibit certain enzymes involved in neurotransmitter metabolism, leading to altered levels of neurotransmitters in the brain.

    Signal Transduction: The compound may affect signal transduction pathways, influencing cellular responses and physiological processes.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-4-[(4-methoxyphenyl)methyl]p

Properties

IUPAC Name

1-(4-chlorophenyl)-4-[(4-methoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O/c1-22-18-8-2-15(3-9-18)14-20-10-12-21(13-11-20)17-6-4-16(19)5-7-17/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JERSUXAZMQUQSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.